N-(4-ethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide
Description
N-(4-ethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-4-15-8-7-10-17-18(15)24-21(28-17)26(13-16-9-5-6-11-22-16)20(27)19-14(2)12-23-25(19)3/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYESIDMNZGEYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C=NN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde under acidic conditions.
Pyrazole Formation: The pyrazole ring is typically formed by the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole moieties using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, converting them to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrazole rings .
Scientific Research Applications
N-(4-ethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound with diverse applications in scientific research, particularly in medicinal chemistry. This compound, which belongs to the benzothiazole class, combines benzothiazole and pyrazole elements, giving it unique structural features that enhance its pharmacological properties.
Synthesis and Characterization
this compound can be synthesized through chemical methods that involve coupling substituted 2-amino benzothiazoles with other organic molecules. The process includes multiple steps and requires specific reagents and controlled reaction conditions, such as temperature, solvent choice (commonly dimethylformamide), and reactant stoichiometry, to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the identity and purity of the synthesized compounds.
Chemical Properties
The compound has a molecular formula of and a molecular weight of approximately 342.42 g/mol. Key chemical properties include:
- Multiple functional groups that contribute to its biological activity.
- Expected solid form at room temperature.
- Moderate solubility in organic solvents like dimethyl sulfoxide and ethanol.
Potential Applications
Due to its structural features, this compound shows potential in various scientific research applications:
- Medicinal Chemistry: Benzothiazoles are recognized for their diverse biological activities, making this compound a candidate for drug development.
- Pharmacological Research: The unique combination of benzothiazole and pyrazole elements enhances its pharmacological properties, making it valuable in studying molecular interactions within biological systems.
- Chemical Reactions: It can undergo various chemical reactions to modify its structure, enhance biological activity, or alter properties for specific applications.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole are structurally related and have been studied for their pharmacological properties.
Uniqueness
N-(4-ethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of benzothiazole and pyrazole moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications and enhances its potential as a versatile compound in scientific research .
Biological Activity
N-(4-ethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4OS |
| Molecular Weight | 354.47 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that pyrazole derivatives exhibit a wide range of pharmacological effects, including:
- Anticancer Activity : Compounds with a pyrazole scaffold have shown efficacy against various cancer cell lines. They interact with kinases involved in cell proliferation and survival pathways, such as Src and p38 MAPK .
- Antimicrobial Effects : Some studies have demonstrated that pyrazole derivatives possess antibacterial and antifungal properties, inhibiting the growth of pathogens like Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production .
Case Studies
Several studies have investigated the biological activities of similar pyrazole derivatives:
Study 1: Anticancer Activity
In a study published in Drug Target Insights, pyrazole derivatives were tested against breast cancer cell lines. The most active compounds showed IC50 values ranging from 0.013 to 0.067 μM against human IKK-2, indicating potent anticancer properties .
Study 2: Antimicrobial Efficacy
Another research article evaluated the antimicrobial activity of pyrazole derivatives against Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MIC) were found to be around 250 μg/mL for several compounds, highlighting their potential as antimicrobial agents .
Pharmacological Profile
The pharmacological profile of this compound suggests a multifaceted approach to disease treatment:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits key kinases involved in tumor growth |
| Antimicrobial | Effective against certain bacterial and fungal strains |
| Anti-inflammatory | Modulates inflammatory responses |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing N-(4-ethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step process involving cyclocondensation, alkylation, and carboxamide formation. For example, pyrazole intermediates are often prepared using cyclocondensation of precursors like ethyl acetoacetate with DMF-DMA and phenylhydrazine, followed by hydrolysis to yield carboxylic acid derivatives . Alkylation steps may employ K₂CO₃ and RCH₂Cl in DMF under room-temperature stirring to introduce substituents . Optimization of solvent choice (e.g., DMF for polar aprotic conditions) and stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate) is critical for yield improvement .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combined experimental-theoretical approaches are recommended. Experimental techniques include:
- X-ray crystallography for definitive bond-length and angle data.
- FT-IR and NMR spectroscopy to confirm functional groups (e.g., pyrazole C=O stretch at ~1680 cm⁻¹) and substituent environments .
- Theoretical studies using DFT (e.g., B3LYP/6-311++G(d,p)) to calculate molecular orbitals, electrostatic potentials, and vibrational frequencies, which can validate experimental spectra .
Q. What preliminary biological screening methods are suitable for evaluating this compound’s activity?
- Methodological Answer : Initial screens should focus on target-specific assays (e.g., enzyme inhibition, receptor binding). For pyrazole derivatives, common protocols include:
- In vitro kinase assays using fluorescence-based substrates to measure IC₅₀ values.
- Cell viability assays (e.g., MTT) against cancer cell lines to assess cytotoxicity .
- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to targets like benzothiazole-associated enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or off-target effects. Strategies include:
- Dose-response curve normalization to account for solvent interference (e.g., DMSO < 0.1% v/v).
- Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .
- Metabolic stability tests (e.g., liver microsome incubation) to rule out rapid degradation in cell-based systems .
Q. What strategies are effective for modifying the compound to enhance solubility without compromising activity?
- Methodological Answer : Rational design approaches include:
- Introducing hydrophilic groups (e.g., -OH, -NH₂) at the pyridine or benzothiazole moieties via reductive amination or nucleophilic substitution .
- Salt formation with counterions like HCl or sodium phosphate to improve aqueous solubility.
- Prodrug synthesis using ester or amide linkages for pH-dependent release .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Leverage QSAR models and ADMET predictors (e.g., SwissADME, pkCSM):
- LogP calculations to balance lipophilicity (target: 2–3 for blood-brain barrier penetration).
- CYP450 inhibition profiling to mitigate metabolic liabilities.
- Molecular dynamics simulations (GROMACS) to assess binding stability over time .
Q. What advanced spectroscopic techniques are recommended for analyzing degradation products under stress conditions?
- Methodological Answer : Use hyphenated techniques:
- LC-MS/MS with CID fragmentation to identify degradants.
- NMR kinetics (e.g., ¹H-NMR time-course studies in D₂O at 40°C) to monitor hydrolytic stability of the carboxamide group .
- EPR spectroscopy to detect radical intermediates during photodegradation .
Experimental Design Frameworks
Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
Core scaffold retention : Maintain the pyrazole-carboxamide backbone while varying substituents (e.g., ethyl → propyl on benzothiazole).
Diverse substituent libraries : Use parallel synthesis (e.g., Ugi reaction) to generate analogs with systematic changes in electronic and steric properties .
Data triangulation : Correlate activity data with computational descriptors (e.g., Hammett σ values, polar surface area) to identify critical SAR drivers .
Q. What statistical methods are appropriate for analyzing high-throughput screening data?
- Methodological Answer :
- Z-score normalization to account for plate-to-plate variability.
- Hierarchical clustering (e.g., Ward’s method) to group compounds with similar activity profiles.
- False discovery rate correction (Benjamini-Hochberg) for large datasets to minimize Type I errors .
Data Presentation Guidelines
- Tables : Include raw spectral data (e.g., ¹H-NMR shifts, HPLC retention times) alongside computational predictions for transparency.
- Figures : Use heatmaps for SAR trends and radar plots for ADMET profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
